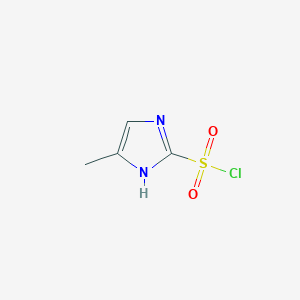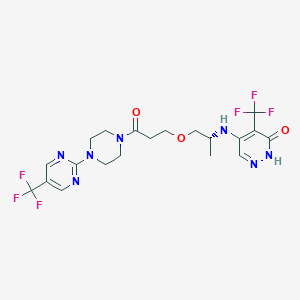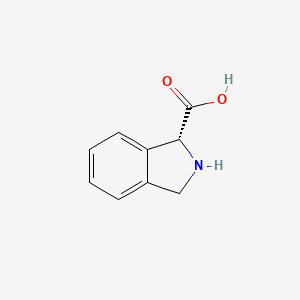
(R)-isoindoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-isoindoline-1-carboxylic acid is a chiral compound that belongs to the class of isoindoline derivatives It is characterized by a carboxylic acid group attached to the isoindoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoindoline-1-carboxylic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of isoindoline derivatives using chiral phosphine ligands and transition metal catalysts under hydrogen gas . Another approach is the resolution of racemic mixtures using chiral resolving agents .
Industrial Production Methods: In industrial settings, the production of ®-isoindoline-1-carboxylic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ®-isoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isoindoline ring can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
®-isoindoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of ®-isoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The isoindoline ring structure may also interact with hydrophobic pockets in target molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
(S)-isoindoline-1-carboxylic acid: The enantiomer of ®-isoindoline-1-carboxylic acid with different stereochemistry.
Isoindoline-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the isoindoline ring.
Isoindoline-1,3-dicarboxylic acid: A derivative with two carboxylic acid groups on the isoindoline ring .
Uniqueness: ®-isoindoline-1-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
OFKFBEJYOHXPIA-MRVPVSSYSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2[C@@H](N1)C(=O)O |
Kanonische SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
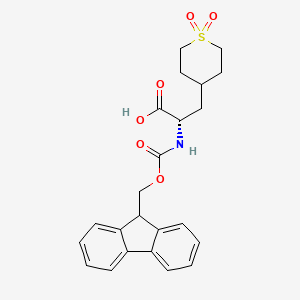
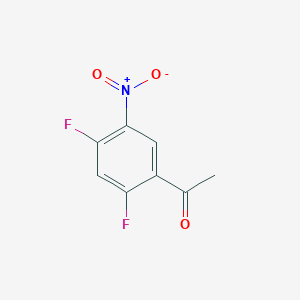
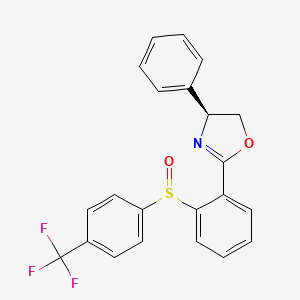
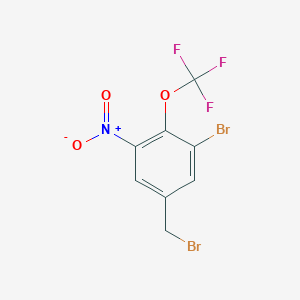
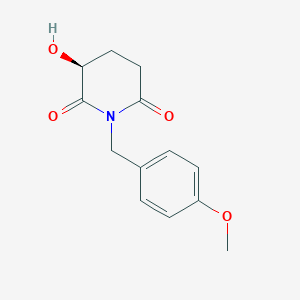
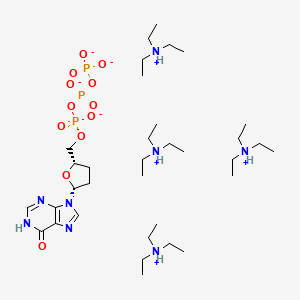
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
